molecular formula C9H5F3O2 B115971 3,4,5-Trifluorocinnamic acid CAS No. 152152-19-7

3,4,5-Trifluorocinnamic acid

Cat. No. B115971
CAS RN: 152152-19-7
M. Wt: 202.13 g/mol
InChI Key: PHIWFMZBVZFEQJ-OWOJBTEDSA-N
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Description

3,4,5-Trifluorocinnamic acid is an organic compound that belongs to the family of cinnamic acid derivatives . It has a molecular formula of C9H5F3O2 and a molecular weight of 202.13 g/mol . The compound is also known by other names such as (E)-3-(3,4,5-trifluorophenyl)acrylic acid and (E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trifluorocinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The InChI representation of the compound is InChI=1S/C9H5F3O2/c10-6-3-5 (1-2-8 (13)14)4-7 (11)9 (6)12/h1-4H, (H,13,14)/b2-1+ . The compound’s SMILES representation is C1=C (C=C (C (=C1F)F)F)C=CC (=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trifluorocinnamic acid include a molecular weight of 202.13 g/mol , a computed XLogP3-AA value of 2.2 , and a topological polar surface area of 37.3 Ų . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 202.02416388 g/mol .

Scientific Research Applications

Role in Organic Synthesis and Catalysis

  • Catalyst in Cationic Cyclisations : Trifluoromethanesulfonic (triflic) acid demonstrated excellent catalytic activity in inducing 5-endo cyclisation of homoallylic sulfonamides to pyrrolidines. This shows its potential in the efficient formation of polycyclic systems (Haskins & Knight, 2002).
  • Catalyst in Acylation of Alcohols : Scandium trifluoromethanesulfonate (triflate) showed remarkable catalytic activity in assisting the acylation by acid anhydrides of not only primary but also sterically-hindered secondary or tertiary alcohols (Ishihara et al., 1996).

Biomedical and Pharmacological Research

  • Anti-inflammatory and Neuroprotective Activities : 3,4,5-Trihydroxycinnamic acid, a derivative of hydroxycinnamic acids, exhibited anti-inflammatory and neuroprotective activities. It effectively suppressed pro-inflammatory mediators and played a key role in the migration of activated microglia, suggesting potential therapeutic applications in inflammation-related disorders in the CNS (Lee et al., 2013).

Chemical Analysis and Characterization

  • Role in LC-MS Characterization of Proteins : Trifluoroacetic acid (TFA) is commonly used in reversed phase liquid chromatography (RPLC) for protein analysis. The study explored various MS-compatible mobile phase additives, highlighting the importance of finding alternatives to TFA for improved mass spectrometric sensitivity (Bobály et al., 2015).

Synthesis and Purification of Compounds

  • Purification of Tricin from Bamboo Leaves : Tricin, a cancer chemopreventive agent, was prepared from bamboo leaves using a novel method involving aqueous ethanol extraction, column chromatography, and preparative HPLC. This highlights the importance of such compounds in pharmaceutical and biomedical applications (Jiao et al., 2007).

Polymeric and Material Applications

  • Polymerization of Cyclosiloxanes : Triflic acid was used to equilibrate cyclosiloxanes for the polymerization of poly(dimethylsiloxane). Although complete equilibration was not achieved, the study provided insights into the polymerization mechanism and the role of acidic protons in such processes (Yashiro et al., 2010).

Safety and Hazards

3,4,5-Trifluorocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, removing the victim to fresh air in case of inhalation, rinsing cautiously with water for several minutes in case of eye contact, and consulting a physician in case of skin contact or if swallowed .

properties

IUPAC Name

(E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIWFMZBVZFEQJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluorocinnamic acid

CAS RN

152152-19-7
Record name 3,4,5-Trifluorocinnamic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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